4-Methoxypicolinic acid

Description

Properties

IUPAC Name |

4-methoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRAKDBDJRXST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365985 |

Source

|

| Record name | 4-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29082-91-5 |

Source

|

| Record name | 4-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Methoxypicolinic Acid (CAS: 29082-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinic acid, with the CAS number 29082-91-5, is a substituted pyridine carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4-Methoxypicolinic acid is a white to off-white solid at room temperature.[1] Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen gives the molecule amphoteric properties.

| Property | Value | Source |

| CAS Number | 29082-91-5 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | |

| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC=NC(=C1)C(=O)O | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Synthesis of 4-Methoxypicolinic Acid

The synthesis of 4-methoxypicolinic acid can be achieved through several routes, often starting from readily available pyridine derivatives. A common and effective method involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid precursor with a methoxide source.

Synthetic Pathway Overview

A prevalent strategy for the synthesis of 4-methoxypicolinic acid involves a multi-step process starting from 4-nitropyridine N-oxide.[4] This method, while involving several steps, provides a reliable route to the desired product. An alternative and more direct approach is the nucleophilic aromatic substitution of 4-chloropicolinic acid with sodium methoxide.

Caption: Synthetic routes to 4-Methoxypicolinic acid.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is a representative procedure based on the well-established nucleophilic aromatic substitution of halopyridines.[5][6]

Step 1: Preparation of Methyl 4-chloropicolinate

To a solution of 4-chloropicolinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-chloropicolinate.[7]

Step 2: Synthesis of Methyl 4-methoxypicolinate

Methyl 4-chloropicolinate (1 equivalent) is dissolved in anhydrous methanol, and sodium methoxide (1.5 equivalents) is added portion-wise. The reaction mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-methoxypicolinate.

Step 3: Hydrolysis to 4-Methoxypicolinic acid

Methyl 4-methoxypicolinate (1 equivalent) is dissolved in a mixture of methanol and water. Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. After the ester is completely hydrolyzed (monitored by TLC), the methanol is removed under reduced pressure. The aqueous solution is then acidified to pH 3-4 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 4-methoxypicolinic acid.

Analytical Characterization

The structural confirmation and purity assessment of 4-methoxypicolinic acid are typically performed using a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for the target molecule is limited, the following are expected characteristic spectral features based on its structure and data from closely related analogs.[8]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts would be influenced by the electronic effects of the carboxylic acid and methoxy substituents.[9][10] |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.[11][12][13] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₇NO₃).[14] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-O stretch of the methoxy group, and C=C/C=N stretching vibrations of the pyridine ring. |

Applications in Research and Drug Development

Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[15] 4-Methoxypicolinic acid serves as a versatile scaffold for the synthesis of novel bioactive molecules.

Role as a Chemical Building Block

The carboxylic acid functionality of 4-methoxypicolinic acid allows for the straightforward formation of amides, esters, and other derivatives.[16][17] This makes it a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The pyridine nitrogen can also be utilized for N-oxide formation or as a coordination site for metal complexes.

Enzyme Inhibition

Derivatives of picolinic acid have been extensively investigated as inhibitors of various enzymes. The pyridine nitrogen and the carboxylic acid group can act as key binding elements, chelating metal ions in the active sites of metalloenzymes or forming hydrogen bonds with amino acid residues.[18] For instance, derivatives of 4-methoxybenzoic acid, a structurally related compound, have shown inhibitory activity against enzymes like urease and acetylcholinesterase.[18] It is plausible that derivatives of 4-methoxypicolinic acid could exhibit similar or enhanced inhibitory profiles against a range of enzymatic targets.

Caption: Potential binding interactions of a 4-methoxypicolinic acid derivative with an enzyme active site.

Potential Therapeutic Areas

Given the broad range of biological activities reported for picolinic acid derivatives, compounds derived from 4-methoxypicolinic acid could find applications in various therapeutic areas, including:

-

Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.[13]

-

Infectious Diseases: As antibacterial or antifungal agents.[15]

-

Neurodegenerative Diseases: As modulators of enzymes implicated in the pathology of diseases like Alzheimer's.[18]

-

Inflammatory Diseases: As inhibitors of enzymes involved in the inflammatory cascade.[19]

Safety and Handling

4-Methoxypicolinic acid is classified as an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[14] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

4-Methoxypicolinic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel enzyme inhibitors and other biologically active compounds. Further exploration of the chemical space around this scaffold is likely to yield new therapeutic candidates for a variety of diseases.

References

-

This journal is © The Royal Society of Chemistry 2020. (n.d.). Retrieved from [Link]

-

4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem. (n.d.). Retrieved from [Link]

- WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof - Google Patents. (n.d.).

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). Retrieved from [Link]

-

Enzymes as Targets for Drug Development II - MDPI. (2023, February 7). Retrieved from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

3-Hydroxy-4-methoxypicolinic acid hydrochloride | C7H8ClNO4 | CID 69497602 - PubChem. (n.d.). Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.). Retrieved from [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11). Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Retrieved from [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 3. 29082-91-5|4-Methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 8. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]

- 14. appchemical.com [appchemical.com]

- 15. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

4-Methoxypicolinic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed examination of the molecular structure of 4-Methoxypicolinic Acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect its structural components, explore the spectroscopic signatures used for its identification, and discuss its physicochemical properties and applications. This guide synthesizes data from established chemical databases and relevant scientific literature to offer a comprehensive resource for professionals engaged in research and development.

Chemical Identity and Core Properties

4-Methoxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

The fundamental properties of 4-Methoxypicolinic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxypyridine-2-carboxylic acid | [1][2] |

| CAS Number | 29082-91-5 | [1][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| Molecular Weight | 153.14 g/mol | [2][3][4][5] |

| Canonical SMILES | COC1=CC=NC(C(=O)O)=C1 | [1][2] |

| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N | [1][5] |

| Physical Form | Solid | [1][5] |

| Primary Application | Chemical building block, Research intermediate | [1][3] |

Elucidation of the Molecular Structure

The definitive structure of 4-Methoxypicolinic acid is established through a combination of spectroscopic analysis and an understanding of fundamental chemical principles.

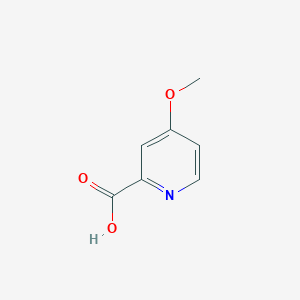

Connectivity and Two-Dimensional Representation

The molecule consists of a central pyridine ring. The nitrogen atom is at position 1. A carboxylic acid (-COOH) group is attached to the carbon at position 2, and a methoxy (-OCH₃) group is attached to the carbon at position 4. This substitution pattern dictates the molecule's reactivity and intermolecular interaction potential.

Caption: 2D molecular structure of 4-Methoxypicolinic acid.

Spectroscopic Characterization

While publicly available spectra for this specific molecule are scarce, its structure can be confidently predicted and verified using standard spectroscopic techniques. Chemical suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for commercial batches.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. There would be three signals for the aromatic protons on the pyridine ring, a singlet for the three methoxy (-OCH₃) protons, and a broad singlet for the acidic proton of the carboxylic acid (-COOH) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: five for the carbons in the pyridine ring (with varying chemical shifts due to the effects of the nitrogen and substituents), one for the carboxyl carbon, and one for the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually around 1700 cm⁻¹.

-

C-O stretching bands for the methoxy group and the carboxylic acid.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring. A study on the closely related 4-Methoxypicolinic acid N-oxide confirmed the utility of IR spectroscopy in identifying these key functional groups.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Methoxypicolinic acid (C₇H₇NO₃), the expected exact mass is approximately 153.04 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Three-Dimensional Conformation and Crystallography

Synthesis and Chemical Reactivity

4-Methoxypicolinic acid is primarily utilized as a heterocyclic building block in organic synthesis. Its synthesis can be achieved through multi-step reaction sequences starting from simpler pyridine or furan precursors.[9][10]

The reactivity of the molecule is governed by its three key functional groups:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation, and reduction. Its acidity makes it a key site for salt formation.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring itself can participate in electrophilic or nucleophilic substitution reactions, with the existing substituents directing the position of new groups.

-

Methoxy Group: A relatively stable ether group, it acts as an electron-donating group, influencing the reactivity of the pyridine ring.

Caption: Role of 4-Methoxypicolinic acid as a versatile synthetic building block.

Applications in Research and Drug Development

The unique arrangement of a chelating picolinic acid moiety and an electron-donating methoxy group makes this compound a valuable intermediate in several fields:

-

Medicinal Chemistry: Pyridine and picolinic acid derivatives are common scaffolds in pharmaceuticals. This molecule serves as a starting point for synthesizing more complex compounds with potential biological activity.[8] Its structure allows for the creation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

-

Materials Science: As a substituted picolinic acid, it can act as a ligand for metal ions. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties.

-

Proteomics Research: It is listed for use in proteomics research applications, likely as a component in chemical probes or reagents designed to interact with or modify proteins.[3]

Conclusion

4-Methoxypicolinic acid is a well-defined chemical entity whose molecular structure has been established through standard chemical principles and is verifiable by a suite of spectroscopic techniques. It is a substituted pyridine carboxylic acid featuring a key combination of functional groups that make it a versatile building block for creating novel molecules in drug discovery and materials science. This guide provides the foundational structural knowledge required for researchers to effectively utilize this compound in their synthetic and developmental workflows.

References

-

Appchem. 4-Methoxypicolinic acid, HCl | 123811-74-5.

-

Fluorochem. 4-Methoxypicolinic acid | 29082-91-5.

-

Santa Cruz Biotechnology, Inc. 4-Methoxypicolinic acid | CAS 29082-91-5.

-

Merck KGaA. 4-Methoxypicolinic acid | 29082-91-5.

-

BLD Pharmatech Co., Ltd. 29082-91-5 | 4-Methoxypicolinic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2050099, 4-Methoxypyridine-2-carboxylic acid.

-

Sigma-Aldrich. 4-Methoxypicolinic acid | 29082-91-5.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177693854, 5-(4-Chlorophenyl)-4-methoxypicolinic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69497602, 3-Hydroxy-4-methoxypicolinic acid hydrochloride.

-

Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

-

Royal Society of Chemistry. Supplementary Information for "Asymmetric synthesis of florylpicoxamid".

-

Sigma-Aldrich. 4-Methoxypicolinic acid | 29082-91-5 (International Website).

-

ACS Omega. 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations.

-

National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

-

Sigma-Aldrich. 4-Methoxypicolinic acid | 29082-91-5 (Chinese Website).

-

University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids.

-

Sigma-Aldrich. 4-Methoxypicolinic acid | 29082-91-5 (General Product Page).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxypicolinic acid | 29082-91-5 [sigmaaldrich.cn]

- 5. 4-Methoxypicolinic acid | 29082-91-5 [sigmaaldrich.com]

- 6. 29082-91-5|4-Methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. irl.umsl.edu [irl.umsl.edu]

4-methoxypyridine-2-carboxylic acid properties

An In-Depth Technical Guide to 4-Methoxypyridine-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methoxypyridine-2-carboxylic acid, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights to bridge theory with practical laboratory application.

Introduction and Strategic Importance

4-Methoxypyridine-2-carboxylic acid, also known as 4-methoxypicolinic acid, is an aromatic heterocyclic compound distinguished by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methoxy group at the 4-position.[1][2] This specific arrangement of functional groups imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.

The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the carboxylic acid provides a reactive handle for amide bond formation, esterification, and other derivatizations.[2][3] The electron-donating methoxy group influences the reactivity of the pyridine ring, particularly towards electrophilic and nucleophilic substitution reactions.[2] Its utility is prominently noted in the development of pharmaceuticals and agrochemicals, where it serves as a scaffold to construct biologically active molecules.[2][4] Notably, it is a key intermediate for preparing diacid analogs that act as glycogen phosphorylase inhibitors.[2][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application. The key properties of 4-methoxypyridine-2-carboxylic acid are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxypyridine-2-carboxylic acid | PubChem[1] |

| Synonyms | 4-Methoxypicolinic acid | PubChem[1] |

| CAS Number | 29082-91-5 | Sigma-Aldrich |

| Molecular Formula | C₇H₇NO₃ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Off-white powder or solid | CymitQuimica[2] |

| pKa (Predicted) | 2.44 ± 0.10 | ChemBK[6] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | ChemBK[6] |

| SMILES | COc1ccnc(c1)C(O)=O | Sigma-Aldrich |

| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Characterization

Full spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for identity confirmation. While detailed spectra are beyond the scope of this guide, these analytical datasets are publicly available through chemical suppliers and databases such as ChemicalBook for reference.[7]

Synthesis and Production

The synthesis of 4-methoxypyridine-2-carboxylic acid can be approached through several routes, typically starting from more common pyridine derivatives. One common strategy involves the oxidation of a methyl group at the 2-position and subsequent introduction of the methoxy group at the 4-position.

Caption: Conceptual workflow for the synthesis of 4-methoxypyridine-2-carboxylic acid.

Protocol: Conceptual Synthesis from 4-Nitropicolinic Acid

This protocol outlines a generalized procedure for the synthesis via nucleophilic aromatic substitution, a common method for functionalizing pyridine rings.

-

Activation: The starting material, 4-nitropicolinic acid (or its ester derivative), is dissolved in a suitable polar aprotic solvent like DMF or DMSO. The nitro group is a strong electron-withdrawing group, which activates the 4-position for nucleophilic attack.

-

Methoxide Preparation: A solution of sodium methoxide (NaOMe) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Substitution: The sodium methoxide solution is added dropwise to the solution of the 4-nitropyridine derivative at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The methoxide ion displaces the nitro group.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Hydrolysis: Upon completion, the reaction is quenched with water. If an ester was used, the mixture is then acidified (e.g., with HCl) and heated to hydrolyze the ester to the carboxylic acid.

-

Purification: The crude product is extracted into an organic solvent. Final purification is typically achieved by recrystallization from a suitable solvent system to yield pure 4-methoxypyridine-2-carboxylic acid.[2]

Causality Note: The choice of a 4-nitro substituted precursor is strategic. The nitro group is an excellent leaving group and strongly activates the para-position for nucleophilic aromatic substitution (SNAr), facilitating the introduction of the methoxide nucleophile.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is governed by its three key functional components: the carboxylic acid, the pyridine ring, and the methoxy group. This allows for a diverse range of chemical transformations.

Caption: Major reaction pathways for 4-methoxypyridine-2-carboxylic acid.

Key Experimental Protocols

A. Amide Coupling (Amidation)

Pyridine-2-carboxylic acids can be challenging to couple due to the proximity of the basic nitrogen atom and the risk of decarboxylation at elevated temperatures.[8] The use of modern coupling agents at low temperatures is crucial for high yields.

-

Acid Activation: Dissolve 4-methoxypyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid by forming the active ester.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS. The reaction is typically complete within a few hours.[8]

-

Purification: Perform an aqueous workup to remove water-soluble byproducts. The final product is typically purified by column chromatography on silica gel.

Trustworthiness Insight: Pre-activation of the carboxylic acid with HATU before adding the amine is a self-validating step. It ensures the most reactive species is formed prior to introducing the nucleophile, minimizing side reactions and maximizing the efficiency of the desired amide bond formation.

B. Fischer Esterification

Direct esterification using an alcohol and a strong acid catalyst can be effective, though yields may be hampered by the protonation of the pyridine nitrogen.

-

Suspend 4-methoxypyridine-2-carboxylic acid in the desired alcohol (e.g., methanol, ethanol), which acts as both solvent and reagent.

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester product with an organic solvent like ethyl acetate.

-

Dry the organic layer (e.g., over MgSO₄), filter, and concentrate to yield the crude ester, which can be further purified by chromatography.

Applications in Drug Discovery and Materials Science

4-Methoxypyridine-2-carboxylic acid is more than a simple intermediate; it is an enabling tool for creating high-value molecules.

-

Pharmaceutical Development: It is a foundational component in the synthesis of novel therapeutic agents. Its structure is found in molecules designed as anti-inflammatory, analgesic, and antimicrobial agents.[4][9] A significant application is its use as a precursor to diacid analogs that have been investigated as inhibitors of glycogen phosphorylase, an enzyme implicated in type 2 diabetes.[2][5]

-

Coordination Chemistry and Catalysis: The pyridine-carboxylic acid motif is an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the creation of metal complexes for catalysis. For example, it has been used to prepare ruthenium-based catalysts for allylation reactions.[2][5]

-

Agrochemicals: The pyridine scaffold is prevalent in modern agrochemicals. This compound serves as a building block for creating new herbicides and pesticides with enhanced efficacy.[4][9]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: 4-Methoxypyridine-2-carboxylic acid is classified as an irritant.[1] The relevant GHS hazard statements are:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, chemical-resistant gloves, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

References

-

4-Methoxypyridine-2-carboxylic acid methyl ester. (2024). ChemBK. [Link]

-

4-Methoxypyridine-2-carboxylic acid. (n.d.). PubChem, National Institutes of Health. [Link]

-

MSDS of 4-Methoxy-pyridine-2-carboxylic acid hydrazide. (2014). Capot Chemical Co.,Ltd. [Link]

-

Methyl 4-methoxypyridine-2-carboxylate. (n.d.). PubChem, National Institutes of Health. [Link]

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. [Link]

- Process for producing pyridine carboxylic acids. (n.d.).

-

2-Methoxypyridine-4-carboxylic acid. (n.d.). J&K Scientific LLC. [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

Sources

- 1. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 29082-91-5: 4-methoxypyridine-2-carboxylic acid [cymitquimica.com]

- 3. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID(29082-91-5) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxypicolinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-methoxypicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of prevalent synthetic routes, including nucleophilic aromatic substitution, hydrolysis of nitrile precursors, and oxidation of alkylpyridines. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents a comparative analysis of the different methodologies to aid in the selection of the most appropriate synthetic approach based on laboratory scale, available starting materials, and desired purity.

Introduction: The Significance of 4-Methoxypicolinic Acid

4-Methoxypicolinic acid, also known as 4-methoxy-2-pyridinecarboxylic acid, is a substituted pyridine derivative with the chemical formula C₇H₇NO₃.[1] Its structural motif is of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. The picolinic acid scaffold is a known chelating agent and its derivatives have been explored for a wide range of therapeutic applications. The methoxy group at the 4-position can modulate the electronic properties and metabolic stability of the molecule, making it a key component in the design of novel drug candidates.

This guide will delve into the primary synthetic pathways to 4-methoxypicolinic acid, providing both theoretical understanding and practical, step-by-step instructions.

Key Synthetic Strategies

There are several viable synthetic routes to 4-methoxypicolinic acid, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability and cost of starting materials, scalability, and the desired purity of the final product. The most common and effective methods are detailed below.

Route 1: Nucleophilic Aromatic Substitution of a 4-Halopicolinate Derivative

This is one of the most direct and widely employed methods for the synthesis of 4-methoxypicolinic acid. The strategy involves the displacement of a halide (typically chloride) at the 4-position of a picolinate ester by a methoxide source, followed by hydrolysis of the ester to the carboxylic acid.

2.1.1. Underlying Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. This makes these positions susceptible to attack by nucleophiles. The presence of an electron-withdrawing group, such as the carboxylate ester at the 2-position, further activates the ring towards nucleophilic attack.

The mechanism involves the addition of the methoxide ion to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom.[2][3] The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the 4-methoxy substituted product.

Diagram 1: Mechanism of Nucleophilic Aromatic Substitution

Caption: Generalized workflow for SNAr reaction.

2.1.2. Experimental Protocol

This protocol is adapted from analogous transformations of halopyridines.

Step 1: Synthesis of Methyl 4-methoxypicolinate

-

To a solution of methyl 4-chloropicolinate (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-methoxypicolinate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to 4-Methoxypicolinic Acid

-

Dissolve the purified methyl 4-methoxypicolinate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

-

Carefully acidify the aqueous layer to a pH of ~4-5 with a suitable acid (e.g., 1 M HCl or citric acid). The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-methoxypicolinic acid.

Route 2: Hydrolysis of 4-Methoxypicolinonitrile

This approach utilizes 4-methoxypicolinonitrile as the immediate precursor, which is then hydrolyzed to the corresponding carboxylic acid. This can be an efficient final step if the nitrile is readily available.

2.2.1. Underlying Principle

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).

2.2.2. Experimental Protocol

This protocol is based on general procedures for nitrile hydrolysis.[4]

Acid-Catalyzed Hydrolysis

-

Suspend 4-methoxypicolinonitrile (1.0 eq) in a strong aqueous mineral acid, such as 6 M sulfuric acid or concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the cessation of ammonia evolution or by LC-MS.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a base (e.g., concentrated sodium hydroxide solution) to a pH of ~4-5, ensuring the temperature is controlled with an ice bath.

-

The product will precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Base-Catalyzed Hydrolysis

-

Suspend 4-methoxypicolinonitrile (1.0 eq) in an aqueous solution of a strong base, such as 10-20% sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux. The hydrolysis can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of ~4-5.

-

Collect the precipitated 4-methoxypicolinic acid by filtration, wash with cold water, and dry under vacuum.

Route 3: Oxidation of 4-Methoxy-2-picoline

This method involves the oxidation of the methyl group at the 2-position of 4-methoxy-2-picoline to a carboxylic acid. This is a classic transformation in pyridine chemistry.

2.3.1. Underlying Principle

Strong oxidizing agents, such as potassium permanganate (KMnO₄), can effectively oxidize the alkyl side chains of aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous medium, and the conditions (temperature, pH) can be adjusted to optimize the yield and minimize side reactions. The reaction proceeds through a series of oxidation steps, with the benzylic position being particularly susceptible to oxidation.[5]

Diagram 2: Oxidation of 4-Methoxy-2-picoline

Caption: Workflow for the oxidation of 4-methoxy-2-picoline.

2.3.2. Experimental Protocol

This protocol is adapted from the oxidation of similar picoline derivatives.[6]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-methoxy-2-picoline (1.0 eq) in water.

-

Heat the mixture to 70-80 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq) in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating the reaction mixture until the purple color no longer fades, indicating the consumption of the starting material. This may take several hours.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and then acidify with a mineral acid (e.g., concentrated HCl) to a pH of ~4-5.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-methoxypicolinic acid.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Hydrolysis of Nitrile | Route 3: Oxidation of Picoline |

| Starting Material Availability | Methyl 4-chloropicolinate may require synthesis. | 4-Methoxypicolinonitrile may not be readily available. | 4-Methoxy-2-picoline can be synthesized or may be commercially available. |

| Number of Steps | Typically two steps (substitution and hydrolysis). | One step from the nitrile. | One step from the picoline. |

| Reaction Conditions | Generally moderate (refluxing methanol). | Can require harsh conditions (strong acid/base, high temperatures). | Requires a strong oxidant and careful temperature control. |

| Work-up and Purification | Involves extraction and chromatography for the ester, followed by precipitation of the acid. | Involves neutralization and precipitation. | Requires filtration of MnO₂ and precipitation of the product. |

| Scalability | Generally scalable, but chromatography of the intermediate may be a bottleneck. | Scalable, as it avoids chromatography. | Scalable, but handling large quantities of KMnO₄ and MnO₂ can be challenging. |

| Potential Hazards | Use of sodium methoxide (hygroscopic and corrosive). | Use of strong acids or bases. | Use of a strong oxidizing agent (KMnO₄). |

| Overall Yield | Can be high, depending on the efficiency of both steps. | Typically high for the hydrolysis step. | Can be variable, with potential for over-oxidation or incomplete reaction. |

Analytical Characterization

The identity and purity of the synthesized 4-methoxypicolinic acid should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-O stretching vibrations of the methoxy group and the ether linkage.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (153.14 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point: The melting point of the purified compound can be compared to literature values as an indicator of purity.

Conclusion

The synthesis of 4-methoxypicolinic acid can be accomplished through several effective routes. The choice of the optimal synthetic pathway is contingent upon a variety of factors including the accessibility of starting materials, desired scale of production, and the equipment available. The nucleophilic aromatic substitution route offers a reliable and often high-yielding approach, particularly for laboratory-scale synthesis. The hydrolysis of the corresponding nitrile is an excellent final step if the precursor is available. The oxidation of 4-methoxy-2-picoline presents a more classical and potentially cost-effective method, especially for larger-scale preparations, provided that the challenges associated with the use of strong oxidants can be managed. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important molecule for their scientific endeavors.

References

-

Pearson Education, Inc. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved January 9, 2026, from [Link]

- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved January 9, 2026, from [Link]

-

4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. (2024, August 29). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

- US Patent for Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. Retrieved January 9, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 9, 2026, from [Link]

-

This journal is © The Royal Society of Chemistry 2020. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

- US Patent for Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Figure S1. 1H-NMR spectra of compound 4. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 9, 2026, from [Link]

- EP Patent for Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.

-

Supplementary data for. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

4-Methoxypyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2025, December 22). ResearchGate. Retrieved January 9, 2026, from [Link]

- US Patent for Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.

- CN Patent for Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Cas 24059-83-4,3-METHOXYPICOLINIC ACID METHYL ESTER. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 7. 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxypicolinic Acid

This in-depth guide provides a detailed analysis of the spectroscopic data for 4-Methoxypicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the molecule's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

4-Methoxypicolinic acid, a derivative of picolinic acid, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methoxy group, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity and interactions. Due to the limited availability of published experimental spectra for 4-Methoxypicolinic acid, this guide will provide a detailed predictive analysis based on the well-documented spectra of the parent compound, picolinic acid, and the established principles of spectroscopic interpretation.

Molecular Structure and Key Features:

4-Methoxypicolinic acid possesses the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . The molecule consists of a pyridine ring, a carboxylic acid group at the 2-position, and a methoxy group at the 4-position. The relative positions of these functional groups dictate the electronic distribution within the aromatic ring and influence the spectroscopic signatures.

Caption: Molecular structure of 4-Methoxypicolinic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methoxypicolinic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methoxypicolinic acid is expected to show signals for the three aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.

Methodology for Spectral Prediction:

The predicted chemical shifts are based on the known spectrum of picolinic acid and the application of substituent chemical shift (SCS) effects for a methoxy group on a pyridine ring. The solvent is assumed to be DMSO-d₆, which is a common solvent for carboxylic acids.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~8.6 | d | ~5 | The proton adjacent to the nitrogen is expected to be the most deshielded. |

| H-5 | ~7.8 | d | ~2 | This proton is ortho to the methoxy group and meta to the carboxylic acid. |

| H-3 | ~7.4 | dd | ~5, ~2 | This proton is coupled to both H-6 and H-5. |

| -OCH₃ | ~3.9 | s | - | The methoxy protons will appear as a singlet in a typical region for such groups. |

| -COOH | ~13.0 | br s | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |

Interpretation:

The electron-donating methoxy group at the 4-position will shield the protons at the 3 and 5-positions, causing them to appear at a slightly lower chemical shift compared to the corresponding protons in unsubstituted picolinic acid. The proton at the 6-position, being ortho to the nitrogen and meta to the methoxy group, will remain the most deshielded aromatic proton. The carboxylic acid proton's chemical shift can be highly variable and dependent on concentration and temperature.

Caption: Predicted ¹H NMR signals for 4-Methoxypicolinic acid.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of 4-Methoxypicolinic acid. Seven distinct carbon signals are expected.

Methodology for Spectral Prediction:

The predicted chemical shifts are derived from the known ¹³C NMR data of picolinic acid and the application of substituent effects for the methoxy group. The expected chemical shifts for picolinic acid in CDCl₃ are approximately δ 164.7 (C=O), 148.1 (C-2), 146.7 (C-6), 138.6 (C-4), 127.8 (C-5), and 124.3 (C-3)[1].

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 | The carboxylic acid carbonyl carbon is expected in this region. |

| C-4 | ~160 | The carbon bearing the electron-donating methoxy group will be significantly shielded. |

| C-2 | ~150 | The carbon attached to the carboxylic acid group. |

| C-6 | ~148 | The carbon adjacent to the nitrogen. |

| C-5 | ~115 | This carbon is ortho to the methoxy group and expected to be shielded. |

| C-3 | ~110 | This carbon is also ortho to the methoxy group and expected to be shielded. |

| -OCH₃ | ~56 | The methoxy carbon appears in its characteristic region. |

Interpretation:

The methoxy group's strong electron-donating effect will cause a significant upfield shift (shielding) for the ortho (C-3 and C-5) and para (C-6, relative to the methoxy group, but here it is C-2) carbons. However, the carbon directly attached to the methoxy group (C-4) will be deshielded. The positions of the quaternary carbons (C-2 and C-4) and the carbonyl carbon can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for Spectral Prediction:

The predicted IR absorption bands are based on characteristic group frequencies and comparison with the IR spectrum of picolinic acid and other substituted pyridines.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding. |

| ~3050 | C-H stretch (aromatic) | Characteristic for C-H bonds on a pyridine ring. |

| ~2950, ~2850 | C-H stretch (aliphatic, -OCH₃) | Asymmetric and symmetric stretching of the methyl group. |

| ~1700 | C=O stretch (carboxylic acid) | A strong absorption band typical for a carbonyl group. |

| ~1600, ~1580, ~1470 | C=C and C=N stretch (aromatic ring) | Multiple bands are expected for the pyridine ring vibrations. |

| ~1250 | C-O stretch (asymmetric, aryl ether) | Strong absorption due to the C-O-C linkage of the methoxy group. |

| ~1030 | C-O stretch (symmetric, aryl ether) | Another characteristic band for the methoxy group. |

| ~900-650 | C-H bend (out-of-plane, aromatic) | The substitution pattern on the pyridine ring will determine the exact positions of these bands. |

Interpretation:

The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid and the strong C=O stretch. The presence of the methoxy group will be confirmed by the characteristic C-O stretching bands. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the vibrations of the entire molecule and can be used for definitive identification when compared to a reference spectrum.

Caption: Correlation of functional groups in 4-Methoxypicolinic acid with their predicted IR absorptions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Methodology for Spectral Prediction:

The predicted mass spectrum is based on the molecular weight of 4-Methoxypicolinic acid and common fragmentation pathways for carboxylic acids and methoxy-substituted aromatic compounds under electron ionization (EI).

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 153 | [M]⁺ | Molecular ion peak. |

| 136 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 122 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 108 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

Interpretation:

The molecular ion peak at m/z 153 should be observable. The fragmentation pattern will likely involve the initial loss of small, stable neutral molecules or radicals from the functional groups. The loss of the hydroxyl radical (m/z 136) and the entire carboxyl group (m/z 108) are common fragmentation pathways for carboxylic acids. The methoxy group can be lost as a methoxy radical (m/z 122) or as formaldehyde (CH₂O) via a rearrangement, leading to a fragment at m/z 123. Further fragmentation of the pyridine ring would lead to smaller ions.

Caption: Predicted major fragmentation pathways for 4-Methoxypicolinic acid in mass spectrometry.

Experimental Protocols

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxypicolinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol:

-

Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) can be used with an Electron Ionization (EI) source. Alternatively, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer.

-

Instrument Setup: Use a mass spectrometer capable of EI or ESI, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For ESI, both positive and negative ion modes should be tested.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Methoxypicolinic acid. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

SDBS. (n.d.). Pyridine, 2-carboxy-. Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxypicolinic Acid as a Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of 4-Methoxypicolinic acid as a therapeutic agent, focusing on its hypothesized role as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). While direct experimental evidence for 4-Methoxypicolinic acid is not yet prominent in publicly accessible literature, its structural similarity to known picolinic acid-based PHD inhibitors provides a strong rationale for its investigation. This document synthesizes the current understanding of the HIF pathway, details the mechanism of action of PHD inhibitors, and provides a comprehensive experimental framework for the evaluation of 4-Methoxypicolinic acid's efficacy and mechanism.

Introduction: The Therapeutic Promise of Picolinic Acid Derivatives

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural motif of picolinic acid lends itself to the chelation of metal ions, a property that is central to the catalytic activity of numerous enzymes. One such class of enzymes, the HIF prolyl-hydroxylases, are iron-dependent dioxygenases that have emerged as critical therapeutic targets for conditions such as anemia associated with chronic kidney disease.[1] The core hypothesis of this guide is that the 4-methoxy substitution on the picolinic acid scaffold may confer favorable properties for the inhibition of these enzymes.

Chemical and Physical Properties of 4-Methoxypicolinic Acid:

| Property | Value | Source |

| CAS Number | 29082-91-5 | [2][3][4] |

| Molecular Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| IUPAC Name | 4-methoxypyridine-2-carboxylic acid | [2][4] |

| Physical State | Solid | [2] |

| Purity | Typically ≥95% | [2] |

The HIF Pathway: A Master Regulator of Oxygen Homeostasis

The Hypoxia-Inducible Factor (HIF) is a heterodimeric transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia).[5][6] It is composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, specific prolyl residues on HIF-α are hydroxylated by HIF prolyl-hydroxylases (PHDs).[7][8] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.[9]

In a hypoxic environment, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α.[5] The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[9] This transcriptional activation leads to the upregulation of a suite of genes involved in angiogenesis, glucose metabolism, and, most notably for the context of this guide, erythropoiesis through the production of erythropoietin (EPO).[10][11]

Diagram of the HIF Signaling Pathway:

Caption: The HIF signaling pathway under normoxic and hypoxic conditions, with the hypothesized inhibitory action of 4-Methoxypicolinic acid on PHD.

Mechanism of Action: 4-Methoxypicolinic Acid as a Potential PHD Inhibitor

The proposed mechanism of action for 4-Methoxypicolinic acid centers on its ability to act as a competitive inhibitor of the HIF prolyl-hydroxylases. As 2-oxoglutarate-dependent dioxygenases, PHDs require iron (Fe²⁺) in their active site to catalyze the hydroxylation of HIF-α. Picolinic acid and its derivatives are known to chelate iron, and it is plausible that 4-Methoxypicolinic acid binds to the active site of PHD, displacing the iron cofactor and/or competing with the co-substrate 2-oxoglutarate.[7] This inhibition would mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent transcription of HRE-regulated genes, including erythropoietin.

Experimental Evaluation of Biological Activity

To validate the hypothesized biological activity of 4-Methoxypicolinic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1. Biochemical PHD2 Inhibition Assay

This assay directly measures the ability of 4-Methoxypicolinic acid to inhibit the enzymatic activity of a recombinant PHD isoform, typically PHD2, which is considered the primary regulator of HIF-1α in most cells.

Protocol:

-

Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, FeSO₄, 2-oxoglutarate, ascorbate, and a suitable buffer (e.g., Tris-HCl).

-

Procedure: a. Prepare a reaction mixture containing the PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbate in the reaction buffer. b. Add varying concentrations of 4-Methoxypicolinic acid to the reaction mixture. c. Initiate the reaction by adding 2-oxoglutarate. d. Incubate the reaction at 37°C for a defined period. e. Terminate the reaction. f. Detect the hydroxylation of the HIF-1α peptide using methods such as mass spectrometry or an antibody-based assay (e.g., ELISA or TR-FRET).

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of 4-Methoxypicolinic acid required to inhibit 50% of the PHD2 enzymatic activity.

Hypothetical Quantitative Data:

| Compound | PHD2 IC₅₀ (nM) |

| 4-Methoxypicolinic Acid | To be determined |

| Positive Control (e.g., Vadadustat) | ~50 nM |

4.1.2. Cellular HIF-1α Stabilization Assay (Western Blot)

This cell-based assay determines if 4-Methoxypicolinic acid can lead to the accumulation of HIF-1α in cultured cells.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, U2OS, or a renal cell line like HKC-8) under normoxic conditions.[9]

-

Treatment: Treat the cells with increasing concentrations of 4-Methoxypicolinic acid for a specified duration (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for HIF-1α. d. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading. e. Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). f. Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the intensity of the HIF-1α bands relative to the loading control to determine the dose-dependent stabilization of HIF-1α.

4.1.3. Hypoxia-Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of the HIF complex by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.[9]

Protocol:

-

Cell Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene driven by an HRE promoter.

-

Treatment: Treat the transfected cells with various concentrations of 4-Methoxypicolinic acid.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the EC₅₀ value, representing the concentration of 4-Methoxypicolinic acid that induces a half-maximal reporter gene expression.

Hypothetical Quantitative Data:

| Compound | HRE Reporter EC₅₀ (µM) |

| 4-Methoxypicolinic Acid | To be determined |

| Positive Control (e.g., Roxadustat) | ~2 µM |

Experimental Workflow for In Vitro Assays:

Caption: A streamlined workflow for the in vitro evaluation of 4-Methoxypicolinic acid's biological activity.

In Vivo Studies

4.2.1. Animal Model of Anemia

To assess the therapeutic potential of 4-Methoxypicolinic acid in vivo, an appropriate animal model of anemia, such as a rodent model of chronic kidney disease-induced anemia, would be utilized.

Protocol:

-

Model Induction: Induce anemia in rodents (e.g., rats or mice) through methods like 5/6 nephrectomy to mimic chronic kidney disease.

-

Treatment: Administer 4-Methoxypicolinic acid orally or via injection at various doses over a specified period.

-

Monitoring: a. Collect blood samples at regular intervals to measure plasma erythropoietin levels using an ELISA. b. Monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts.

-

Data Analysis: Compare the changes in EPO levels and hematological parameters in the treated groups to a vehicle-treated control group.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 4-Methoxypicolinic acid is crucial for its development as a drug.

-

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug.

-

Pharmacodynamics describes the relationship between drug concentration at the site of action and the resulting effect.

Analytical Methods for Pharmacokinetic Studies:

The quantification of 4-Methoxypicolinic acid in biological matrices like plasma is essential for PK studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12][13]

Key Pharmacokinetic Parameters to Determine:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t₁/₂): The time it takes for the plasma concentration of the drug to be reduced by half.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which the drug is removed from the body.

Conclusion and Future Directions